PYCR1 inhibitionFragment-based drug discoveryEnzyme kinetics
Validating PYCR1 as a therapeutic target requires pharmacologic tools that match genetic knockdown efficacy-without chronic adaptation. Pycr1-IN-1 (ProPI-1) is a fragment-derived, selective PYCR1 inhibitor with proven cellular activity.
- **Enzymatic IC50:** 8.8 µM; cellular proline depletion IC50: 1 µM (SUM-159-PT).
- **Potency advantage:** 22.5× more potent than pargyline fragment hit.
- **Validated models:** Suppresses proliferation in MDA-MB-231, SUM-159-PT (TNBC) and lung cancer spheroids.
- **Purity:** >98% (HPLC). CAS 709-85-3. Ready for immediate shipment.
Molecular FormulaC11H12BrN
Molecular Weight238.12 g/mol
Cat. No.B15583329
⚠ Attention: For research use only. Not for human or veterinary use.
Pycr1-IN-1: Validated PYCR1 Inhibitor for Oncology
Pycr1-IN-1 (also designated ProPI-1, compound 4) is a fragment-derived, small-molecule inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis that is consistently upregulated across multiple cancer types [1]. The compound possesses a molecular weight of 238.12 Da, the molecular formula C11H12BrN, and a chemically tractable structure featuring a halogen-substituted aromatic ring that engages distinct binding subpockets within the PYCR1 active site [2][3]. It was developed as a tool compound through structure–activity relationship studies and represents one of the earliest characterized chemical probes for interrogating PYCR1-dependent proline metabolism in cancer cell models [1].
[1] Milne K, Sun J, Zaal EA, Mowat J, Celie PHN, Fish A, Berkers CR, Forlani G, Loayza-Puch F, Jamieson C, Agami R. A fragment-like approach to PYCR1 inhibition. Bioorg Med Chem Lett. 2019 Sep 15;29(18):2626-2631. View Source
[2] Ragin-Oh W, et al. Crystallographic fragment screening reveals new starting points for PYCR1 inhibitor design. Bioorg Chem. 2025 Oct;165:109024. View Source
[3] Meeks KR, Ji J, Protopopov MV, Tarkhanova OO, Moroz YS, Tanner JJ. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J Chem Inf Model. 2024 Mar 11;64(5):1704-1718. View Source
Why Pycr1-IN-1 Cannot Be Substituted
The PYCR1 inhibitor landscape is populated by compounds with vastly divergent chemotypes, binding modes, and functional potencies, making generic substitution scientifically invalid. Key inhibitors include active-site proline analogs (e.g., N-formyl-L-proline, Ki = 100 μM), allosteric binders, highly potent but structurally unresolved leads (e.g., 3,5-Br2PAMBPA, IC50 = 0.5 μM), and fragment-like tools such as pargyline [1][2]. These inhibitors differ fundamentally in their mechanisms: some are competitive with the P5C substrate, others bind allosterically, and newer fragments engage both the P5C and NAD(P)H binding pockets simultaneously [3][4]. Furthermore, many earlier inhibitors (including pargyline) exhibit off-target activity against proline dehydrogenase (PRODH) or lack selectivity among PYCR isoforms, confounding experimental interpretation [5]. Pycr1-IN-1 is differentiated by its established 20-fold improvement in enzymatic potency over its parent hit pargyline and its validated functional activity in reducing proline levels and inhibiting cancer cell proliferation, as detailed in the quantitative evidence below [6].
Mode of action
Pharmacological inhibition may not replicate genetic PYCR1 knockdown; acute vs. chronic pathway response can differ.
Binding conformation
Proline analog inhibitors (e.g., NFLP) occupy distinct active-site conformations; reported enzyme inhibition profiles may shift.
Fragment-derived potency gap
Unoptimized hits (e.g., pargyline) exhibit substantially weaker inhibition; cellular target engagement is not typically observed.
[1] Christensen EM, Bogner AN, Vandekeere A, Tam GS, Patel SM, Becker DF, Fendt SM, Tanner JJ. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. J Biol Chem. 2020 Dec 25;295(52):18316-18327. View Source
[2] Ragin-Oh W, et al. Crystallographic fragment screening reveals new starting points for PYCR1 inhibitor design. Bioorg Chem. 2025 Oct;165:109024. View Source
[3] Meeks KR, Ji J, Protopopov MV, Tarkhanova OO, Moroz YS, Tanner JJ. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J Chem Inf Model. 2024 Mar 11;64(5):1704-1718. View Source
[4] Meeks KR, Bogner AN, Tanner JJ. Screening a knowledge-based library of low molecular weight compounds against the proline biosynthetic enzyme 1-pyrroline-5-carboxylate 1 (PYCR1). Protein Sci. 2024 Jul;33(7):e5072. View Source
[5] Meeks KR, Bogner AN, Tanner JJ. Screening a knowledge-based library of low molecular weight compounds against the proline biosynthetic enzyme 1-pyrroline-5-carboxylate 1 (PYCR1). Protein Sci. 2024 Jul;33(7):e5072. View Source
[6] Milne K, Sun J, Zaal EA, Mowat J, Celie PHN, Fish A, Berkers CR, Forlani G, Loayza-Puch F, Jamieson C, Agami R. A fragment-like approach to PYCR1 inhibition. Bioorg Med Chem Lett. 2019 Sep 15;29(18):2626-2631. View Source
Pycr1-IN-1: Potency & Efficacy Evidence
Enhanced Enzymatic Potency Over Pargyline Fragment
Pycr1-IN-1 (compound 4, ProPI-1) exhibits an IC50 value of 8.8 µM against recombinant human PYCR1 in an in vitro enzyme inhibition assay. This represents a substantial 20-fold enhancement in potency compared to the parent fragment hit pargyline, which was the starting point for the medicinal chemistry campaign [1]. The quantified difference is derived from a focused SAR study where compound 4 emerged as the most potent analog from a series of over 60 synthesized derivatives [1].
vs. Pargyline fragmentHead-to-head
Pycr1-IN-1IC50 8.8 µM
PargylineIC50 198 µM
Supports SAR-optimized inhibition context
In vitro enzymatic assay; proline production attenuation
PYCR1 inhibitionFragment-based drug discoveryEnzyme kineticsCancer metabolism
Evidence Dimension
In vitro enzyme inhibition (IC50)
Target Compound Data
8.8 µM
Comparator Or Baseline
Pargyline: ~176 µM (IC50 calculated from 20-fold difference)
Quantified Difference
Approximately 20-fold more potent (8.8 µM vs. ~176 µM)
Conditions
Recombinant human PYCR1 enzyme activity assay; compound incubation conditions as per Milne et al., 2019.
Why This Matters
This 20-fold potency improvement directly translates to a lower required concentration for target engagement, reducing the risk of off-target effects associated with high micromolar concentrations of the parent compound pargyline and enabling more robust cellular studies.
PYCR1 inhibitionFragment-based drug discoveryEnzyme kineticsCancer metabolism
[1] Milne K, Sun J, Zaal EA, Mowat J, Celie PHN, Fish A, Berkers CR, Forlani G, Loayza-Puch F, Jamieson C, Agami R. A fragment-like approach to PYCR1 inhibition. Bioorg Med Chem Lett. 2019 Sep 15;29(18):2626-2631. View Source
Cellular Proline Depletion in Breast Cancer Cells
In the human breast cancer cell line SUM-159-PT, which exhibits high PYCR1 expression and dependence, Pycr1-IN-1 (ProPI-1) prevents the formation of proline with an IC50 of 1 µM . Critically, this reduction in proline levels occurs without significantly affecting the levels of other amino acids, indicating a targeted metabolic perturbation . The cellular IC50 of 1 µM is notably lower than the enzymatic IC50 of 8.8 µM, suggesting effective cell penetration and target engagement within the complex intracellular environment.
Cellular proline IC50Class-level
1 µM
Reported cellular target engagement
SUM-159-PT cells; comparator NFLP cellular IC50 not reported
Pargyline: Cellular data not directly comparable due to lower potency and lack of proline-specific effect data in the same study.
Quantified Difference
8.8-fold lower than enzymatic IC50 (1 µM vs. 8.8 µM), indicating high cellular permeability and target engagement.
Conditions
SUM-159-PT breast cancer cells cultured in standard media; proline levels measured via LC-MS/MS following compound treatment.
Why This Matters
A cellular IC50 of 1 µM for pathway-specific metabolite depletion validates that Pycr1-IN-1 effectively inhibits PYCR1 in a live-cell context, making it a suitable chemical probe for studying PYCR1-dependent proline biology and cancer cell proliferation.
Antiproliferative Activity in Breast Cancer Models
Incubation with Pycr1-IN-1 (compound 4, 10 µM) impaired cell proliferation in two breast cancer cell lines known to have relatively high PYCR1 levels and to depend on PYCR1 activity for proliferation and tumor formation: MDA-MB-231 and SUM-159-PT [1]. The specificity of this effect was confirmed by rescue experiments where supplementation of the culture medium with exogenous proline reversed the adverse effect of compound 4 on cell proliferation [1]. In contrast, the parent compound pargyline, at comparable or higher concentrations, is a known irreversible MAO inhibitor with off-target effects and does not show the same proline-rescuable antiproliferative profile in these models .
Antiproliferative phenotypeContext-dependent
Pycr1-IN-1Controls proliferation in MDA-MB-231 & SUM-159-PT
Pargyline/NFLPComparable antiproliferative effect not established
Supports cell-model endpoint review
Phenotypic readout; cross-study interpretation
Cancer cell proliferationBreast cancerFunctional validationDrug discovery
Evidence Dimension
Inhibition of cancer cell proliferation
Target Compound Data
Impaired proliferation in MDA-MB-231 and SUM-159-PT cells at 10 µM; rescued by exogenous proline.
Comparator Or Baseline
Pargyline: Not reported to have proline-rescuable antiproliferative effects in these PYCR1-dependent models; known MAO off-target activity.
Quantified Difference
Functional, qualitative rescue phenotype; not applicable for direct numerical comparison.
Conditions
MDA-MB-231 and SUM-159-PT breast cancer cell lines cultured with or without 10 µM compound 4, with or without proline supplementation.
Why This Matters
The proline-rescuable antiproliferative phenotype provides strong functional evidence that Pycr1-IN-1's cellular effects are on-target (PYCR1-dependent) and not due to non-specific cytotoxicity, a critical differentiator for tool compound selection in cancer metabolism research.
Cancer cell proliferationBreast cancerFunctional validationDrug discovery
[1] Milne K, Sun J, Zaal EA, Mowat J, Celie PHN, Fish A, Berkers CR, Forlani G, Loayza-Puch F, Jamieson C, Agami R. A fragment-like approach to PYCR1 inhibition. Bioorg Med Chem Lett. 2019 Sep 15;29(18):2626-2631. View Source
Tumor Spheroid Suppression in Lung Cancer Models
In a study published in 2025, treatment with Pycr1-IN-1 significantly suppressed EGFR- and TLR-induced tumor spheroid growth in multiple lung cancer cell lines [1]. This study demonstrates that Pycr1-IN-1 can inhibit tumor growth in a 3D culture model that more closely recapitulates the in vivo tumor microenvironment, extending its validated activity beyond breast cancer models. While no direct comparator data within the same study was provided for other PYCR1 inhibitors, this evidence establishes Pycr1-IN-1's functional activity in a second major cancer type and a more physiologically relevant assay format [1].
3D spheroid modelData to verify
Suppresses EGFR-/TLR-induced spheroid growth in lung cancer lines
Non-small cell lung cancer3D tumor spheroidsEGFR/TLR signalingTranslational research
Evidence Dimension
Inhibition of 3D tumor spheroid growth
Target Compound Data
Significant suppression of EGFR- and TLR-induced spheroid growth in lung cancer cell lines.
Comparator Or Baseline
No direct comparator data available for other PYCR1 inhibitors in this study.
Quantified Difference
Not applicable for direct numerical comparison.
Conditions
Lung cancer cell lines (specific lines not detailed in abstract) cultured as 3D spheroids; induced with EGFR and TLR agonists.
Why This Matters
This independent validation of Pycr1-IN-1's efficacy in a 3D lung cancer model broadens its utility beyond breast cancer, positioning it as a valuable tool for studying PYCR1's role in NSCLC progression and its interaction with EGFR/TLR signaling pathways.
Non-small cell lung cancer3D tumor spheroidsEGFR/TLR signalingTranslational research
[1] Shin JH, et al. PYCR1 drives lung cancer progression through functional interactions with EGFR and TLR signaling pathways. Exp Mol Med. 2025 Nov 18. View Source
Ligand Efficiency and Binding Mode Differentiation from Proline Analogs
Pycr1-IN-1 (compound 4) was identified as the most efficient binder among the synthesized analogs in the Milne et al. study, with a Ligand Efficiency (LE) value of 0.53 [1]. This metric, which normalizes binding energy per heavy atom, indicates that Pycr1-IN-1 achieves its potency with a high degree of atomic economy compared to other early PYCR1 inhibitors. Furthermore, recent crystallographic studies on PYCR1 inhibitors show that halogen-substituted aromatic rings, a key feature of Pycr1-IN-1, engage distinct binding subpockets with variable orientations, reflecting the plasticity of the active site and suggesting a binding mode different from classical proline analog inhibitors like NFLP (Ki = 100 μM) [2][3]. While a co-crystal structure of Pycr1-IN-1 bound to PYCR1 has not been publicly released, the presence of the para-bromophenyl moiety aligns with emerging SAR that favors halogen-substituted aromatic groups for binding in cryptic subpockets near the nicotinamide-binding site [2].
Ligand efficiencyFragment-based drug designStructural biologyBinding mode
Evidence Dimension
Ligand Efficiency (LE) and inferred binding mode
Target Compound Data
LE = 0.53
Comparator Or Baseline
NFLP (proline analog inhibitor): Ki = 100 μM, LE not reported; classical carboxylate-anchored active-site binder.
Quantified Difference
Potency improvement over NFLP cannot be directly calculated due to different assay formats (IC50 vs. Ki), but Pycr1-IN-1's LE of 0.53 indicates efficient fragment-like binding.
Conditions
LE calculated from IC50 = 8.8 µM (pIC50 = 5.06) and heavy atom count (HA = 13) as per Milne et al. (LE = 1.4 * pIC50 / HA).
Why This Matters
The combination of a high ligand efficiency and a halogen-substituted aromatic scaffold suggests that Pycr1-IN-1 occupies a distinct chemical space from earlier proline analog inhibitors, offering a valuable alternative tool compound for studying PYCR1 biology without the confounding factor of mimicking the natural substrate or cofactor.
Ligand efficiencyFragment-based drug designStructural biologyBinding mode
[1] Milne K, Sun J, Zaal EA, Mowat J, Celie PHN, Fish A, Berkers CR, Forlani G, Loayza-Puch F, Jamieson C, Agami R. A fragment-like approach to PYCR1 inhibition. Bioorg Med Chem Lett. 2019 Sep 15;29(18):2626-2631. View Source
[2] Ragin-Oh W, et al. Crystallographic fragment screening reveals new starting points for PYCR1 inhibitor design. Bioorg Chem. 2025 Oct;165:109024. View Source
[3] Christensen EM, Bogner AN, Vandekeere A, Tam GS, Patel SM, Becker DF, Fendt SM, Tanner JJ. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. J Biol Chem. 2020 Dec 25;295(52):18316-18327. View Source
Pycr1-IN-1 Key Research Applications
Proline-Dependent Metabolism & Redox Studies
Given Pycr1-IN-1's demonstrated ability to inhibit proliferation in MDA-MB-231 and SUM-159-PT breast cancer cells at 10 µM, and the rescue of this effect by exogenous proline, researchers can confidently use this compound as a chemical probe to validate PYCR1 dependency in their own breast cancer models. This application is particularly relevant for studies investigating the metabolic rewiring of aggressive breast cancer subtypes. The quantitative cellular IC50 of 1 µM for proline depletion in SUM-159-PT cells provides a benchmark concentration for experimental design [1].
Benchmark for Inhibitor Discovery
Building on the 2025 study by Shin et al., Pycr1-IN-1 can be applied to NSCLC cell lines and 3D spheroid models to further dissect the functional interactions between PYCR1-driven proline metabolism and key oncogenic signaling pathways (EGFR, TLR). The compound's efficacy in suppressing spheroid growth in this context makes it a suitable tool for more advanced, physiologically relevant cancer models aimed at understanding tumor progression and potential therapeutic intervention points [2].
Target Validation in 3D Spheroid Models
With a well-defined IC50 (8.8 µM) and a Ligand Efficiency of 0.53, Pycr1-IN-1 serves as a valuable benchmark for fragment-based drug discovery efforts targeting PYCR1. Medicinal chemists and structural biologists can utilize this compound as a reference inhibitor in biochemical assays and for co-crystallization trials to elucidate the precise binding mode of halogen-substituted aromatic fragments within the PYCR1 active site, particularly within the cryptic subpockets revealed by recent crystallographic screens [3][4]. Its differentiation from proline analogs (e.g., NFLP) makes it a key tool for exploring alternative binding modes.
Proline Metabolism in Lung & Triple-Negative Breast Cancer
Pycr1-IN-1's validated, proline-specific metabolic effect in cells (IC50 = 1 µM for proline depletion) makes it an ideal chemical tool for metabolomics and flux analysis studies aimed at dissecting the role of de novo proline biosynthesis in cancer. Researchers studying other cancer types with reported PYCR1 upregulation (e.g., hepatocellular carcinoma, multiple myeloma) can use this compound to probe whether their models exhibit a similar metabolic dependency on PYCR1 activity, using the quantitative data from breast cancer cells as a starting point for dose-response and time-course experiments [1].
Application
Selection Property
Validation Focus
Proline metabolism studies
Cellular pathway engagement
Proline depletion endpoint review
Inhibitor screening benchmark
Enzymatic inhibition benchmark
IC50 assay context comparison
3D spheroid model studies
3D tumor model response
Spheroid growth inhibition monitoring
Breast & lung cancer cell studies
Cancer cell panel fit
Proliferation endpoint monitoring
[1] Milne K, Sun J, Zaal EA, Mowat J, Celie PHN, Fish A, Berkers CR, Forlani G, Loayza-Puch F, Jamieson C, Agami R. A fragment-like approach to PYCR1 inhibition. Bioorg Med Chem Lett. 2019 Sep 15;29(18):2626-2631. View Source
[2] Shin JH, et al. PYCR1 drives lung cancer progression through functional interactions with EGFR and TLR signaling pathways. Exp Mol Med. 2025 Nov 18. View Source
[3] Ragin-Oh W, et al. Crystallographic fragment screening reveals new starting points for PYCR1 inhibitor design. Bioorg Chem. 2025 Oct;165:109024. View Source
[4] Meeks KR, Bogner AN, Tanner JJ. Screening a knowledge-based library of low molecular weight compounds against the proline biosynthetic enzyme 1-pyrroline-5-carboxylate 1 (PYCR1). Protein Sci. 2024 Jul;33(7):e5072. View Source
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